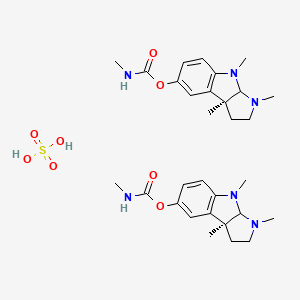
Physostigmine (hemisulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Physostigmine (hemisulfate) can be synthesized through several routes. One common method involves the reaction of physostigmine with sulfuric acid to form the hemisulfate salt . Industrial production methods typically involve the extraction of physostigmine from natural sources, followed by purification and conversion to the hemisulfate form .
Analyse Chemischer Reaktionen
Physostigmine (hemisulfate) undergoes various chemical reactions, including:
Oxidation: Physostigmine can be oxidized to form eseroline.
Reduction: Reduction reactions can convert physostigmine to its reduced form.
Substitution: Physostigmine can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions include eseroline and other derivatives .
Wissenschaftliche Forschungsanwendungen
Physostigmine (hemisulfate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: Physostigmine is used to study cholinergic neurotransmission and its effects on the nervous system.
Medicine: It is used to treat glaucoma, anticholinergic poisoning, and other conditions.
Industry: Physostigmine is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Physostigmine (hemisulfate) exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine . By interfering with the metabolism of acetylcholine, physostigmine increases the concentration of acetylcholine at cholinergic synapses, stimulating both nicotinic and muscarinic receptors . This mechanism allows physostigmine to reverse both central and peripheral anticholinergic effects .
Vergleich Mit ähnlichen Verbindungen
Physostigmine (hemisulfate) can be compared with other cholinesterase inhibitors such as:
Neostigmine: Unlike physostigmine, neostigmine does not readily cross the blood-brain barrier.
Pyridostigmine: Similar to neostigmine, pyridostigmine is used clinically but does not easily enter the brain.
Rivastigmine: This compound is used to treat Alzheimer’s disease and has a similar mechanism of action to physostigmine.
Physostigmine’s ability to cross the blood-brain barrier and its effectiveness in treating central nervous system conditions make it unique among cholinesterase inhibitors .
Eigenschaften
Molekularformel |
C30H44N6O8S |
|---|---|
Molekulargewicht |
648.8 g/mol |
IUPAC-Name |
[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;sulfuric acid |
InChI |
InChI=1S/2C15H21N3O2.H2O4S/c2*1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;1-5(2,3)4/h2*5-6,9,13H,7-8H2,1-4H3,(H,16,19);(H2,1,2,3,4)/t2*13?,15-;/m00./s1 |
InChI-Schlüssel |
YYBNDIVPHIWTPK-MWVHCQAOSA-N |
Isomerische SMILES |
C[C@@]12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C[C@@]12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O |
Kanonische SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















